Glufosinate

Herbicide Resistance Management Mode of Action Glutamine Synthetase Inhibition

Glufosinate (CAS 35597-44-5), often formulated as glufosinate-ammonium, is a broad-spectrum, non-selective, post-emergence phosphinic acid herbicide. It is the only commercial herbicide targeting glutamine synthetase (GS), an enzyme essential for ammonia assimilation and amino acid synthesis in plants.

Molecular Formula C5H12NO4P
Molecular Weight 181.13 g/mol
CAS No. 35597-44-5
Cat. No. B1203652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlufosinate
CAS35597-44-5
Synonyms2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome
Molecular FormulaC5H12NO4P
Molecular Weight181.13 g/mol
Structural Identifiers
SMILESCP(=O)(CCC(C(=O)O)N)O
InChIInChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)
InChIKeyIAJOBQBIJHVGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

Glufosinate (CAS 35597-44-5): Procurement-Grade Overview of a Non-Selective Phosphinic Acid Herbicide


Glufosinate (CAS 35597-44-5), often formulated as glufosinate-ammonium, is a broad-spectrum, non-selective, post-emergence phosphinic acid herbicide. It is the only commercial herbicide targeting glutamine synthetase (GS), an enzyme essential for ammonia assimilation and amino acid synthesis in plants [1]. Its mechanism of action involves the irreversible inhibition of GS, leading to rapid accumulation of toxic ammonium ions, disruption of photosynthesis, and generation of reactive oxygen species (ROS), resulting in swift plant necrosis [2]. Discovered as a natural product, glufosinate is a chiral molecule, with its L-enantiomer responsible for the herbicidal activity [3].

Why Generic Glufosinate Substitution Carries Scientific and Operational Risk


The substitution of a specified glufosinate product with a generic alternative is not a neutral decision due to several critical factors that directly impact field performance and safety. Firstly, glufosinate is a racemic mixture of D- and L-enantiomers, but only the L-enantiomer possesses herbicidal activity; the presence of the inactive D-enantiomer and variations in enantiomeric purity can lead to inconsistent efficacy across different manufacturing processes [1]. Secondly, glufosinate performance is highly dependent on formulation, as it is a contact herbicide with limited systemic translocation, meaning that the quality and type of adjuvants and surfactants in a specific formulation are crucial for optimizing leaf coverage, uptake, and rainfastness [2]. Finally, the impurity profile can vary significantly between manufacturers, which may influence the compound's toxicological profile and environmental fate, thereby affecting regulatory compliance and user safety [3].

Glufosinate Comparative Performance: A Quantitative Evidence Guide for Informed Procurement


Unique Mode of Action: Glufosinate as the Sole Commercial GS Inhibitor

Glufosinate possesses a unique mode of action compared to all other major broad-spectrum herbicides. It is the only commercial herbicide that targets glutamine synthetase (GS), an enzyme with no other commercial inhibitors [1]. In contrast, glyphosate targets EPSP synthase, and paraquat diverts electrons from photosystem I. This unique target site provides a clear scientific rationale for its use in resistance management programs.

Herbicide Resistance Management Mode of Action Glutamine Synthetase Inhibition

Efficacy Benchmarking: Glufosinate vs. Paraquat in Field Trials

In a direct head-to-head field trial in an oil palm plantation, glufosinate-ammonium demonstrated significantly higher and longer-lasting weed control compared to paraquat. At an application rate of 600 g a.i. ha⁻¹, glufosinate-ammonium achieved 99% weed kill and maintained effective control for 14.8 weeks after treatment (WAT), while paraquat at the same rate achieved only 74% kill and an 8.8 WAT effective control period [1].

Weed Science Field Efficacy Comparative Herbicide Performance

Enantiomeric Activity: The 2X Potency Advantage of L-Glufosinate

Commercial glufosinate is a racemic (rac-) mixture of D- and L-enantiomers, but herbicidal activity resides solely with the L-enantiomer. Consequently, L-glufosinate demonstrates approximately twice the potency of the racemic mixture on a weight basis. In a comparative study, L-glufosinate induced significantly greater growth rate reduction in shoot height and weight in maize seedlings compared to the same concentration of rac-glufosinate [1]. This difference underpins the development of newer, high-purity L-glufosinate products that achieve effective control at lower application rates.

Chiral Chemistry Enantiomer Potency Herbicide Optimization

Environmental Fate: Comparative Soil Degradation Half-Lives

Glufosinate is characterized by rapid degradation in soil, minimizing its potential for carryover or leaching. Laboratory studies have established its soil half-life (DT50) in the range of 3 to 7 days [1]. Field studies confirm this rapid dissipation, with half-lives reported as 2.30–2.93 days [2]. This profile contrasts sharply with glyphosate, which has a significantly longer and more variable soil half-life, typically ranging from 7 to 60 days [3].

Environmental Chemistry Soil Dissipation Pesticide Persistence

Toxicological Profile: Mammalian Acute Oral Toxicity Benchmarking

Glufosinate-ammonium exhibits a more favorable mammalian acute oral toxicity profile compared to paraquat, a common alternative non-selective herbicide. The acute oral LD50 for glufosinate-ammonium in female rats is 1,620 mg/kg [1]. In stark contrast, paraquat is classified as highly hazardous, with a reported oral LD50 in rats of approximately 150 mg/kg [2], making it over ten times more acutely toxic.

Toxicology Mammalian Safety LD50 Comparison

Toxicological Profile: Differential Impact of Rac- vs. L-Glufosinate on Non-Target Organisms

The choice between racemic glufosinate and its L-enantiomer extends to non-target organism safety. A comparative study in zebrafish found that exposure to rac-glufosinate uniquely disrupted caffeine and biotin metabolism pathways, whereas L-glufosinate did not [1]. Both compounds impacted a common set of 151 metabolites, but L-glufosinate induced a stronger oxidative stress response, as evidenced by greater enhancement of catalase (CAT) and glutathione reductase (GR) activity, and a stronger inhibition of superoxide dismutase (SOD) activity [1].

Aquatic Toxicology Enantioselective Toxicity Metabolomics

Data-Backed Application Scenarios for Glufosinate in Research and Industrial Agriculture


Resistance Management in Glyphosate-Tolerant Cropping Systems

Glufosinate is a cornerstone for managing glyphosate-resistant weeds in transgenic crops engineered with glufosinate resistance (e.g., LibertyLink®). Its unique mode of action as a glutamine synthetase inhibitor ensures it remains effective against weeds that have evolved resistance to glyphosate (EPSP synthase inhibitor) and other herbicide classes [1]. Its use in rotation or tank-mix with glyphosate is a proven strategy to delay further resistance development and maintain the efficacy of both herbicides [1].

Pre-Plant Burndown and Crop Desiccation Requiring No Residual Carryover

The rapid soil degradation half-life of glufosinate (DT50 = 3-7 days) makes it an ideal choice for pre-plant burndown applications and as a harvest aid (desiccant) in crops like potatoes and pulses [2]. Its lack of soil residual activity allows for immediate or short-interval planting of rotational crops without the risk of phytotoxic carryover, a significant advantage over longer-persistence herbicides like glyphosate or certain ALS-inhibitors [2].

High-Value Orchard and Vineyard Weed Management

In orchards and vineyards, glufosinate's non-selective, contact action provides effective control of a broad spectrum of annual and perennial weeds without posing a significant risk of crop injury from root uptake or translocation, as demonstrated in oil palm and citrus field trials [3]. Its performance as a contact herbicide is particularly valuable for managing weed escapes and maintaining a clean orchard floor, while its favorable toxicological profile compared to alternatives like paraquat aligns with stricter safety and sustainability standards [4].

Research into Enantioselective Toxicity and Environmental Fate

The chiral nature of glufosinate and the differential activity and toxicity of its enantiomers make it a model compound for research in chiral agrochemistry. Studies have shown that the D-enantiomer is not biologically inert and contributes to unique toxicological pathways in non-target organisms [5]. Furthermore, the enantioselective degradation of L-glufosinate over D-glufosinate in certain environments provides a relevant case study for understanding the environmental fate of chiral pollutants and optimizing formulations for reduced environmental impact [6].

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